molecular formula C15H14F2O B8203967 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene

Cat. No.: B8203967
M. Wt: 248.27 g/mol
InChI Key: KUAUJGYHZCWLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene is an organic compound with the molecular formula C15H14F2O It is a derivative of benzene, where two fluorine atoms are substituted at the 1 and 4 positions, and a 1-(4-methoxyphenyl)ethyl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-difluorobenzene and 4-methoxyphenylacetic acid.

    Reaction Conditions: The key step involves the Friedel-Crafts alkylation reaction, where 1,4-difluorobenzene is reacted with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation reactions using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: A simpler analog with only two fluorine atoms substituted on the benzene ring.

    4-Methoxyphenylacetic Acid: A precursor used in the synthesis of the target compound.

    1,4-Difluoro-2-(1-phenylethyl)benzene: A similar compound with a phenylethyl group instead of a 4-methoxyphenyl group.

Uniqueness

1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene is unique due to the presence of both fluorine atoms and a 4-methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,4-difluoro-2-[1-(4-methoxyphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2O/c1-10(11-3-6-13(18-2)7-4-11)14-9-12(16)5-8-15(14)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAUJGYHZCWLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.